molecular formula C14H11FO3 B6371970 5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% CAS No. 1261947-89-0

5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95%

Cat. No. B6371970
CAS RN: 1261947-89-0
M. Wt: 246.23 g/mol
InChI Key: ZGSWEXWLDSPWFV-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% (5-CFM-3MP) is an organic compound with a unique chemical structure that has been used in a wide range of scientific and research applications. The compound has been studied extensively due to its interesting properties, including its ability to act as both an antioxidant and a free radical scavenger. In

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% has been used in a variety of scientific and research applications, including as a component of polymers, in the synthesis of pharmaceuticals, and as a precursor for the synthesis of other compounds. Additionally, the compound has been used in analytical chemistry for the determination of trace metals and in the study of the mechanism of action of drugs.

Mechanism of Action

5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% has been shown to act as both an antioxidant and a free radical scavenger. The compound is able to scavenge free radicals and protect cells from oxidative damage by donating electrons to the free radicals and thus neutralizing them. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% have been studied extensively. The compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. Additionally, the compound has been shown to possess anti-cancer activity, with studies demonstrating that it can inhibit the growth of cancer cells. Furthermore, the compound has been shown to possess anti-allergic activity and has been used in the treatment of allergic reactions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% in laboratory experiments is that it is relatively stable and non-toxic. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive. However, the compound is sensitive to light and air and should be stored in a cool, dark place. Furthermore, the compound has a low solubility in water and should be dissolved in organic solvents such as ethanol or dimethyl sulfoxide.

Future Directions

The potential for 5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% in the scientific and research fields is vast. Future research could focus on the development of novel applications for the compound, such as its use as an antioxidant in food products or as an active ingredient in cosmetic products. Additionally, further research could focus on the development of new synthesis methods for the compound, as well as on the optimization of existing synthesis methods. Furthermore, future research could focus on the development of new analytical methods for the determination of 5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% in biological samples. Finally, further research could focus on the elucidation of the biochemical and physiological effects of the compound, as well as its mechanism of action.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-3-methylphenol, 95% is synthesized through a multi-step process involving the reaction of 4-carboxy-3-fluorophenol with 3-methylphenol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at room temperature and yields a 95% pure product.

properties

IUPAC Name

2-fluoro-4-(3-hydroxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-4-10(6-11(16)5-8)9-2-3-12(14(17)18)13(15)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSWEXWLDSPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683922
Record name 3-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-89-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-hydroxy-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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